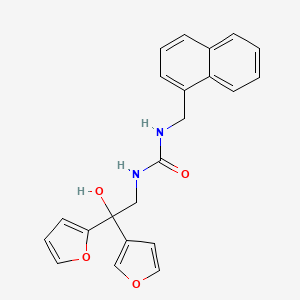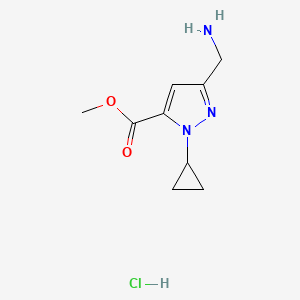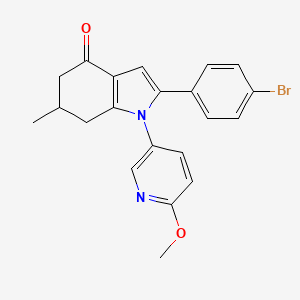![molecular formula C10H9F3O2 B2840778 (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid CAS No. 1600519-19-4](/img/structure/B2840778.png)
(2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(Trifluoromethyl)benzaldehyde.
Aldol Condensation: The 4-(Trifluoromethyl)benzaldehyde undergoes an aldol condensation with acetaldehyde to form 4-(Trifluoromethyl)cinnamaldehyde.
Hydrogenation: The 4-(Trifluoromethyl)cinnamaldehyde is then hydrogenated to produce 4-(Trifluoromethyl)phenylpropanal.
Oxidation: The final step involves the oxidation of 4-(Trifluoromethyl)phenylpropanal to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of 4-(Trifluoromethyl)benzaldehyde or 4-(Trifluoromethyl)benzoic acid.
Reduction: Formation of 4-(Trifluoromethyl)phenylpropanol or 4-(Trifluoromethyl)phenylpropanal.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Due to its unique structure, this compound is explored as a building block for the synthesis of novel therapeutic agents.
Industry:
Materials Science: The compound is used in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
作用机制
The mechanism of action of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The propanoic acid moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity.
相似化合物的比较
- 4-(Trifluoromethyl)phenol
- Trifluoromethyl phenyl sulfone
- Trifluoromethyltrimethylsilane
Comparison:
- 4-(Trifluoromethyl)phenol: Unlike (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid, 4-(Trifluoromethyl)phenol lacks the propanoic acid moiety, making it less versatile in terms of chemical reactivity.
- Trifluoromethyl phenyl sulfone: This compound is primarily used as a nucleophilic trifluoromethylating agent, whereas this compound is more commonly employed in oxidation and reduction reactions.
- Trifluoromethyltrimethylsilane: Known as the Ruppert–Prakash reagent, it is widely used for nucleophilic trifluoromethylation, contrasting with the broader range of reactions that this compound can undergo.
属性
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(9(14)15)7-2-4-8(5-3-7)10(11,12)13/h2-6H,1H3,(H,14,15)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLAPCSAZMQDSO-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2840696.png)

![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2840699.png)

![3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2840703.png)



![2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2840712.png)

![1-[(4-methoxyphenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea](/img/structure/B2840715.png)


